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molecular formula C16H24Cl3N3O3 B8791226 Bendamustine hydrochloride monohydrate CAS No. 1374784-02-7

Bendamustine hydrochloride monohydrate

Cat. No. B8791226
M. Wt: 412.7 g/mol
InChI Key: TWBJYCLUHINEDN-UHFFFAOYSA-N
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Patent
US09315469B2

Procedure details

In one aspect of the present invention, the wet bendamustine hydrochloride monohydrate is obtained from a crystallization, recrystallization, trituration or precipitation procedure, wherein the wet bendamustine hydrochloride monohydrate is present in solid, particulate form in admixture with a solvent system comprising water in which the bendamustine hydrochloride monohydrate is substantially insoluble and then separated from the bulk of the solvent system by a method such as filtration, decantation, centrifugation or the like to provide the wet bendamustine hydrochloride monohydrate. For example, a relatively crude portion of bendamustine hydrochloride may be recrystallized from a solvent system comprised of water and collected by one of the aforementioned methods to provide a cake (e.g., a filter cake), which may be washed one or more times with additional solvent (which may be the same as, or different from, the solvent system utilized in the recrystallization). In one embodiment of the invention, the filter cake of bendamustine hydrochloride monohydrate is washed with water and then t-butyl methyl ether to provide the wet bendamustine hydrochloride monohydrate. Generally speaking, it will be preferred to avoid the use of acetone in such a washing step, since the solubility of bendamustine hydrochloride monohydrate in acetone or aqueous acetone tends to result in unacceptably high yield losses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[N:9][C:8]2[CH:7]=[C:6]([N:17]([CH2:21][CH2:22][Cl:23])[CH2:18][CH2:19][Cl:20])[CH:5]=[CH:4][C:3]1=2.[ClH:24]>O>[CH3:1][N:2]1[C:10]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[N:9][C:8]2[CH:7]=[C:6]([N:17]([CH2:18][CH2:19][Cl:20])[CH2:21][CH2:22][Cl:23])[CH:5]=[CH:4][C:3]1=2.[OH2:15].[ClH:24] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=2C=CC(=CC2N=C1CCCC(=O)O)N(CCCl)CCCl.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collected by one of the aforementioned methods
CUSTOM
Type
CUSTOM
Details
to provide a cake (e.g.
WASH
Type
WASH
Details
a filter cake), which may be washed one or more times with additional solvent (which
CUSTOM
Type
CUSTOM
Details
utilized in the recrystallization)
WASH
Type
WASH
Details
In one embodiment of the invention, the filter cake of bendamustine hydrochloride monohydrate is washed with water

Outcomes

Product
Name
Type
product
Smiles
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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